![molecular formula C12H9BrN4S B12116355 6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine CAS No. 848369-58-4](/img/structure/B12116355.png)
6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core with a 4-hydrazinyl and a 4-bromophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: The core structure can be synthesized through a multi-step process starting from readily available precursors such as 2-aminothiophene and 2-chloropyrimidine.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using 4-bromophenylboronic acid and a suitable palladium catalyst.
Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo derivatives, while substitution of the bromine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It can be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar bromophenyl group but a different core structure.
8-(4-Bromophenyl)-6-(4-fluorophenyl)-3-phenyl-pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: This compound shares the bromophenyl group but has a different heterocyclic core.
Uniqueness
6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine is unique due to its specific combination of a thieno[3,2-d]pyrimidine core with a hydrazinyl and bromophenyl substituent.
Properties
CAS No. |
848369-58-4 |
|---|---|
Molecular Formula |
C12H9BrN4S |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H9BrN4S/c13-8-3-1-7(2-4-8)10-5-9-11(18-10)12(17-14)16-6-15-9/h1-6H,14H2,(H,15,16,17) |
InChI Key |
YJNXOQFXRIRQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
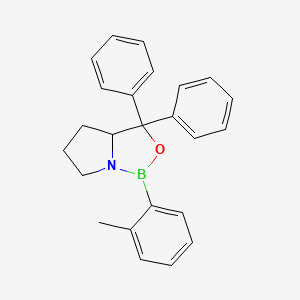
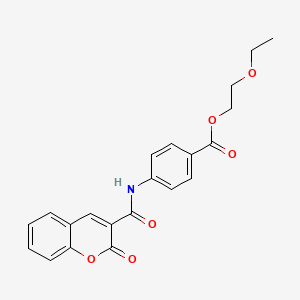



![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)

![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)

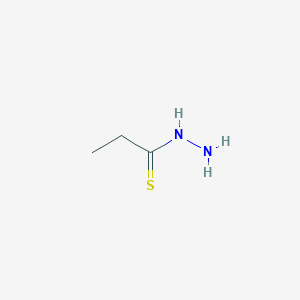
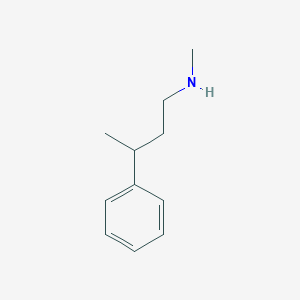
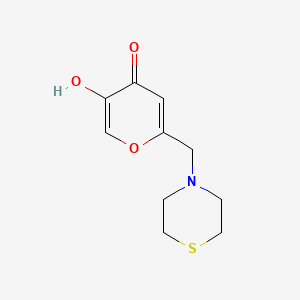
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B12116334.png)
